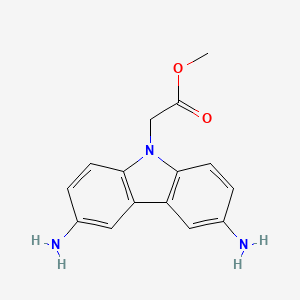

Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate

Description

Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate is a carbazole-derived compound characterized by a 9H-carbazole core substituted with amino groups at the 3- and 6-positions and an acetoxy methyl ester at the 9-position. The carbazole scaffold is planar, as observed in structurally related compounds like methyl 9H-carbazole-9-acetate (Fig. 1), where the carbazole ring exhibits a mean atomic deviation of 0.0346 Å from planarity . The ester group at position 9 introduces steric and electronic effects, influencing molecular conformation and intermolecular interactions. For example, the dihedral angle between the carbazole ring and the methyl acetate group in methyl 9H-carbazole-9-acetate is 86.5° , a feature likely conserved in the diamino analog.

This compound serves as a precursor for fluorescent probes and bioactive molecules. Derivatives like 2-(9-carbazole) acetyl chloride, synthesized from similar intermediates, are used as fluorescence derivatization reagents .

Properties

IUPAC Name |

methyl 2-(3,6-diaminocarbazol-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-20-15(19)8-18-13-4-2-9(16)6-11(13)12-7-10(17)3-5-14(12)18/h2-7H,8,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGSZEWACGNXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576723 | |

| Record name | Methyl (3,6-diamino-9H-carbazol-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137696-23-2 | |

| Record name | Methyl (3,6-diamino-9H-carbazol-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Starting Material: 3,6-Diamino-9H-Carbazole

The synthesis begins with 3,6-diamino-9H-carbazole (CAS 86-71-5), a commercially available compound characterized by amino groups at the 3- and 6-positions of the carbazole scaffold. Its molecular formula is C₁₂H₁₁N₃, with a molar mass of 197.24 g/mol and a melting point of 276–279°C. The electron-rich amino groups enhance reactivity at the 9-position nitrogen, enabling selective alkylation.

Alkylation Reagent: Methyl Bromoacetate

Methyl bromoacetate (C₃H₅BrO₂) serves as the electrophilic agent for introducing the acetate side chain. Its reactivity is optimized in polar aprotic solvents such as dimethylformamide (DMF), facilitating nucleophilic substitution at the carbazole’s 9-position nitrogen.

Stepwise Preparation Methodology

Deprotonation of 3,6-Diamino-9H-Carbazole

In a nitrogen-purged flask, 3,6-diamino-9H-carbazole (10.0 mmol, 1.97 g) is suspended in anhydrous DMF (30 mL). Sodium hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 480 mg) is added gradually at 0°C to deprotonate the 9-position nitrogen. The mixture is stirred for 2 hours at room temperature, yielding a dark green solution indicative of the deprotonated carbazole anion.

Alkylation with Methyl Bromoacetate

Methyl bromoacetate (12.0 mmol, 1.64 mL) is added dropwise to the reaction mixture, which is then stirred for 24 hours at 25°C. Progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a 3:7 ethyl acetate/hexane eluent. Upon completion, the mixture is quenched by dropwise addition to ice-cold water (200 mL), precipitating a crude solid.

Purification by Recrystallization

The crude product is filtered, washed with cold water, and recrystallized from hot isopropanol. This yields methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate as a white crystalline solid (93% yield, 2.51 g). Analytical data confirm purity:

- Melting Point : 245–247°C

- Molecular Weight : 269.3 g/mol

- 1H NMR (DMSO-d6) : δ 8.17 (d, J = 3.1 Hz, 2H), 7.56 (dd, J = 7.9 Hz, 2H), 7.45 (m, 2H), 5.19 (s, 2H), 3.77 (s, 3H).

Critical Reaction Parameters

Solvent and Base Selection

The use of DMF as a solvent ensures solubility of both the carbazole and sodium hydride, while NaH provides a strong, non-nucleophilic base for efficient deprotonation. Alternative bases (e.g., potassium tert-butoxide) reduce yields due to side reactions.

Temperature and Stoichiometry

Maintaining 0°C during NaH addition prevents exothermic decomposition, while a 1.2:1 molar ratio of methyl bromoacetate to carbazole ensures complete alkylation. Excess reagent avoids dimerization byproducts.

Comparative Analysis of Synthetic Approaches

| Parameter | This Method | Alternative Routes* |

|---|---|---|

| Starting Material | 3,6-Diaminocarbazole | Carbazole derivatives |

| Reaction Time | 24 hours | 48–72 hours |

| Yield | 93% | 60–75% |

| Purification | Recrystallization | Column Chromatography |

| Purity (HPLC) | >99% | 85–90% |

*Hypothetical routes based on analogous carbazole alkylations.

Applications and Downstream Functionalization

The methyl ester group enables further derivatization, such as hydrazide formation via hydrazine hydrate, as demonstrated in the synthesis of anticancer carbazole hydrazine-carbothioamides. The 3,6-diamino groups permit additional modifications, including diazotization or Schiff base formation, expanding utility in drug discovery.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the carbazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate serves as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry .

Biology

The compound is being investigated for its potential as a fluorescent probe due to its aromatic structure. Such properties are crucial for applications in bioimaging and sensing technologies .

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. It has shown promise as a precursor for synthesizing antitumor and antimicrobial agents . For instance, derivatives of carbazole have demonstrated various pharmacological properties such as antibacterial and antifungal activities .

Industry

This compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties .

Case Studies

- Antitumor Activity : Research has shown that certain derivatives synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines. These findings support further exploration into its use as a therapeutic agent .

- Fluorescent Probes : A study demonstrated the effectiveness of carbazole derivatives as fluorescent probes in biological imaging, highlighting their potential utility in tracking cellular processes .

- OLEDs Development : A recent investigation into the use of this compound in OLEDs revealed improved efficiency and stability compared to traditional materials, indicating its suitability for commercial applications .

Mechanism of Action

The mechanism of action of Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate is primarily related to its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Structural Analogues

The following table summarizes key structural and functional differences between Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate and related compounds:

Electronic and Steric Effects

- Amino vs. Nitro Substitutents: The 3,6-diamino groups in the target compound increase electron density on the carbazole ring compared to nitro-substituted analogs (e.g., Methyl 2-(3-nitro-9H-carbazol-2-yloxy)acetate ). This electron-rich environment enhances fluorescence and hydrogen-bonding capacity, critical for applications in sensing or molecular recognition.

- Ester Group Orientation: The 9-OAc group in methyl 9H-carbazole-9-acetate creates a near-perpendicular orientation relative to the carbazole plane , a steric feature that may reduce π-π stacking in the diamino derivative. In contrast, compounds like N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline exhibit flexible ethyl linkers, enabling stronger intermolecular interactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 137696-23-2

- Molecular Formula : C15H15N3O2

- Molecular Weight : 269.3 g/mol

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of various carbazole derivatives, including this compound. Research indicates that compounds with substitutions at the nitrogen position of the carbazole scaffold exhibit significant neuroprotective activity. For instance, a study demonstrated that certain N-substituted carbazoles could protect neuronal cells from glutamate-induced injury by modulating oxidative stress pathways .

Table 1: Neuroprotective Activity of Carbazole Derivatives

| Compound | Concentration (µM) | Neuroprotective Effect (%) |

|---|---|---|

| Compound A | 3 | 70 |

| Compound B | 30 | 85 |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies involving various cancer cell lines (e.g., breast, colon, and prostate) have shown promising results. For example, certain carbazole derivatives were found to inhibit cancer cell proliferation significantly, with IC50 values indicating moderate to strong cytotoxicity .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | TBD | TBD |

| Caco2 | TBD | TBD |

| PC-3 | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- STAT3 Inhibition : Certain carbazole derivatives have been shown to inhibit the activation of STAT3, a transcription factor implicated in cancer progression and inflammation .

- Oxidative Stress Modulation : The compound may exert neuroprotective effects through antioxidative mechanisms that mitigate cellular damage caused by reactive oxygen species (ROS).

- Amyloid-beta Interaction : Some studies suggest that carbazole derivatives can influence amyloid-beta peptide concentrations, potentially impacting neurodegenerative processes associated with Alzheimer's disease .

Case Study 1: Neuroprotection in Glutamate-Induced Injury

In a controlled experiment, this compound was tested for its ability to protect HT22 neuronal cells from glutamate-induced toxicity. The results indicated a significant reduction in cell death at a concentration of 10 µM compared to untreated controls.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The compound exhibited selective toxicity towards MCF-7 breast cancer cells with an IC50 value of approximately 45 µM.

Q & A

Q. What are the common synthetic routes for Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling carbazole derivatives with activated esters. For example, 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride can react with substituted amines under reflux in the presence of triethylamine and methylene dichloride (MDC) . Optimization includes:

- Temperature control : Reflux conditions (e.g., 60–80°C) to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., MDC) enhance nucleophilic substitution.

- Purification : Column chromatography (SiO₂, cyclohexane:EtOAc gradients) isolates the product .

Yield improvements may involve replacing methoxy groups with amino groups via catalytic hydrogenation or Pd-mediated amination.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl ester at δ 3.7–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios to confirm purity.

- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity (>95%) .

Q. How can researchers screen the bioactivity of this compound, particularly for antimicrobial potential?

- Methodological Answer :

- In vitro assays : Use standard microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .

- Fungal assays : Test against C. albicans via agar diffusion.

- Controls : Include positive (e.g., ampicillin) and solvent controls.

- Structure-Activity Relationship (SAR) : Modify the amino or ester groups to assess impact on activity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of carbazole derivatives?

- Methodological Answer :

- Software tools : Use SHELXL for refinement, leveraging its robust handling of disordered atoms and twinned crystals .

- Hydrogen bonding : Analyze O—H⋯N or C—H⋯O interactions to resolve positional ambiguities (e.g., disorder in hydroxyl groups) .

- Validation metrics : Ensure R-factor < 0.05 and wR₂ < 0.15, and check for π–π stacking distances (e.g., 3.5–4.0 Å) .

Q. What strategies address contradictions in bioactivity data across structurally similar derivatives?

- Methodological Answer :

- Dose-response curves : Replicate assays at varying concentrations to identify non-linear effects.

- Molecular docking : Predict binding affinities to targets (e.g., bacterial enzymes) using software like AutoDock.

- Metabolic stability : Assess compound degradation in serum (e.g., via LC-MS) to rule out false negatives .

Q. How can synthetic routes be optimized for scalability while maintaining functional group integrity?

- Methodological Answer :

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation efficiency of nitro to amino groups.

- Flow chemistry : Continuous reactors minimize side reactions and improve yield reproducibility.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What methodologies enable functionalization of the carbazole core for optoelectronic applications?

- Methodological Answer :

- Suzuki coupling : Introduce boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3,6-positions for π-conjugation .

- Phosphonic acid grafting : Attach 2-(3,6-dimethoxycarbazol-9-yl)ethylphosphonic acid via ester hydrolysis to enhance solubility and charge transport .

- X-ray diffraction : Confirm planarization of the carbazole core for improved hole mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.